Tert-butyl 2,4-diaminobenzoate
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Overview
Description
Tert-butyl 2,4-diaminobenzoate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with two amino groups at the 2 and 4 positions. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,4-diaminobenzoate can be synthesized through a multi-step process. One common method involves the nitration of tert-butyl benzoate to introduce nitro groups at the desired positions, followed by reduction to convert the nitro groups to amino groups. The nitration step typically uses a mixture of concentrated nitric and sulfuric acids, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst or chemical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Tert-butyl 2,4-diaminobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polyimide alignment layers for liquid crystal displays
Mechanism of Action
The mechanism of action of tert-butyl 2,4-diaminobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino groups can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active benzoic acid derivative .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,4-dinitrobenzoate: A precursor in the synthesis of tert-butyl 2,4-diaminobenzoate.
Tert-butyl 3,5-diaminobenzoate: Similar structure but with amino groups at different positions.
Methyl 2,4-diaminobenzoate: Similar compound with a methyl ester instead of a tert-butyl ester
Uniqueness
This compound is unique due to the presence of both tert-butyl ester and amino groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
tert-butyl 2,4-diaminobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCGTZYZXJLZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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